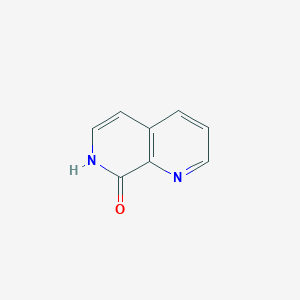

1,7-Naphthyridin-8(7H)-one

CAS No.: 67967-11-7

Cat. No.: VC2362299

Molecular Formula: C8H6N2O

Molecular Weight: 146.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 67967-11-7 |

|---|---|

| Molecular Formula | C8H6N2O |

| Molecular Weight | 146.15 g/mol |

| IUPAC Name | 7H-1,7-naphthyridin-8-one |

| Standard InChI | InChI=1S/C8H6N2O/c11-8-7-6(3-5-10-8)2-1-4-9-7/h1-5H,(H,10,11) |

| Standard InChI Key | VTUQISVBYRDYAW-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C(=O)NC=C2)N=C1 |

| Canonical SMILES | C1=CC2=C(C(=O)NC=C2)N=C1 |

Introduction

Structural Characteristics and Properties

Chemical Structure

1,7-Naphthyridin-8(7H)-one belongs to the naphthyridine family, which includes bicyclic systems containing two pyridine rings. This compound is specifically characterized by a bicyclic structure with nitrogen atoms at positions 1 and 7, and a carbonyl group at the 8-position of the naphthyridine ring system. The compound exists in a tautomeric equilibrium between the keto form (1,7-naphthyridin-8(7H)-one) and the enol form (8-hydroxy-1,7-naphthyridine), with the keto form generally predominating under standard conditions.

Physical and Chemical Properties

1,7-Naphthyridin-8(7H)-one has a molecular formula of C8H6N2O and a molecular weight of 146.15 g/mol . Its structure is characterized by specific chemical identifiers that facilitate its identification and analysis in various chemical databases and research settings.

Table 1: Physical and Chemical Properties of 1,7-Naphthyridin-8(7H)-one

The compound exhibits characteristic spectroscopic properties that aid in its identification and structural confirmation. In mass spectrometry, the protonated molecular ion [M+H]+ typically appears at m/z 147.05530, with additional characteristic fragment patterns that provide valuable information for structural elucidation .

Synthetic Methods

Classical Synthesis Approaches

Several synthetic routes have been developed for the preparation of 1,7-Naphthyridin-8(7H)-one. One of the most well-documented approaches involves the reaction of 3-methylpicolinonitrile with Bredereck's reagent, followed by acid-catalyzed cyclization.

A detailed synthetic procedure reported in the literature is as follows:

-

3-Methylpicolinonitrile (21) (23.62 g, 0.2 mol) and Bredereck's reagent (69.6 g, 0.2 mmol) are dissolved in DMF (250 mL).

-

The reaction mixture is heated at 75°C under argon for 72 hours.

-

After removing the solvent in vacuo, the resulting brown oil is treated with a saturated solution of HCl in dioxane (200 mL).

-

The mixture is warmed at 45–50°C for 24 hours.

-

The reaction solution is filtered, and the filtrate is collected and dried to yield 1,7-naphthyridin-8(7H)-one .

Alternative Synthetic Routes

Alternative approaches to the synthesis of 1,7-Naphthyridin-8(7H)-one include the hydrolysis of corresponding amino derivatives. For instance, the hydrolysis of the amino group to a ketone can be achieved using 70% H₂SO₄ under reflux for 4 days, yielding 81% of 1,7-naphthyridin-8(7H)-one.

The conversion of 8-chloro-1,7-naphthyridine to 1,7-naphthyridin-8(7H)-one through nucleophilic substitution followed by hydrolysis has also been reported, providing another viable synthetic pathway to the target compound .

Derivatives and Related Compounds

Substituted 1,7-Naphthyridin-8(7H)-ones

The basic scaffold of 1,7-Naphthyridin-8(7H)-one allows for various modifications, leading to a diverse range of derivatives with potentially enhanced biological activities or altered physicochemical properties. Several substituted derivatives have been synthesized and studied:

Table 2: Selected Derivatives of 1,7-Naphthyridin-8(7H)-one

These derivatives exhibit different reactivity patterns and biological profiles compared to the parent compound. For example, halogenated derivatives such as 3-bromo-1,7-naphthyridin-8(7H)-one and 5-iodo-1,7-naphthyridin-8(7H)-one can serve as versatile intermediates for further functionalization through various cross-coupling reactions .

Transformation to Other Compounds

The functional groups present in 1,7-Naphthyridin-8(7H)-one allow for various chemical transformations to generate diverse structural analogs. For instance, the carbonyl group at position 8 can be converted to different functional groups through standard organic reactions:

-

O-Sulfonylation: When 6-(2-R-thiazol-4-yl)-1,7-naphthyridin-8(7H)-ones react with triflic anhydride, O-sulfonylation of the pyridone fragment occurs, creating an activated intermediate for subsequent transformations .

-

Nucleophilic Substitution: The O-triflate intermediates can undergo nucleophilic substitution with various nucleophiles, such as secondary cyclic aliphatic amines, to yield 8-amino-6-(2-R-thiazol-4-yl)-1,7-naphthyridines .

-

Reduction: The carbonyl group can be reduced to generate the corresponding alcohol derivative, expanding the structural diversity of 1,7-naphthyridine compounds.

Biological Activities

Antimicrobial Properties

While specific data on the antimicrobial activity of 1,7-Naphthyridin-8(7H)-one itself may be limited, naphthyridine derivatives as a class have demonstrated significant antimicrobial properties. Research indicates that these compounds can exhibit activity against various bacterial strains, including multidrug-resistant organisms such as Staphylococcus aureus and Escherichia coli.

The mechanism of antimicrobial action is thought to involve interactions with bacterial enzymes or DNA, potentially interfering with essential cellular processes. The planar structure of naphthyridines may facilitate intercalation with DNA, disrupting replication and transcription processes in bacterial cells.

Other Biological Activities

Beyond antimicrobial and anticancer properties, naphthyridine derivatives have been investigated for various other biological activities:

-

Anti-inflammatory Effects: Some naphthyridines exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines or interfering with inflammatory signaling pathways .

-

Analgesic Properties: Certain compounds in this class have demonstrated pain-relieving effects, suggesting potential applications in pain management .

-

Antiviral Activity: Some naphthyridine derivatives have shown activity against various viral pathogens, possibly by interfering with viral replication processes .

-

Neurological Applications: Naphthyridines have been explored for their potential in treating neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression .

These diverse biological activities highlight the potential of 1,7-Naphthyridin-8(7H)-one and its derivatives as versatile scaffolds for the development of therapeutic agents targeting various diseases and conditions.

Applications in Research and Drug Development

Medicinal Chemistry Applications

1,7-Naphthyridin-8(7H)-one serves as an important scaffold in medicinal chemistry, providing a versatile platform for the development of compounds with diverse biological activities. The strategic incorporation of various substituents at different positions of the bicyclic system allows for the fine-tuning of physicochemical properties and biological activities, facilitating the development of compounds with optimal profiles for specific therapeutic applications.

Key medicinal chemistry applications include:

-

Development of Antimicrobial Agents: Given the global challenge of antimicrobial resistance, the exploration of 1,7-Naphthyridin-8(7H)-one derivatives as novel antimicrobial agents represents a promising avenue for addressing this issue.

-

Cancer Therapeutics: The potential of naphthyridine derivatives as anticancer agents has stimulated research on the development of 1,7-Naphthyridin-8(7H)-one-based compounds with enhanced potency and selectivity against specific cancer types.

-

Anti-inflammatory Drugs: The anti-inflammatory properties observed in some naphthyridine derivatives have prompted research on the development of 1,7-Naphthyridin-8(7H)-one-based compounds for the treatment of inflammatory conditions.

Synthetic Organic Chemistry Applications

In addition to its medicinal applications, 1,7-Naphthyridin-8(7H)-one finds use in synthetic organic chemistry as a building block for the construction of more complex molecules. Its reactivity profile, influenced by the presence of the carbonyl group and the nitrogen atoms, makes it valuable for various synthetic transformations.

Applications in synthetic chemistry include:

-

Preparation of Functionalized Heterocycles: 1,7-Naphthyridin-8(7H)-one serves as a starting point for the synthesis of diversely functionalized heterocyclic compounds through various reactions at the carbonyl group or through substitutions at different positions of the bicyclic system.

-

Development of Chemical Libraries: The compound provides a scaffold for the generation of combinatorial libraries for drug discovery programs, enabling the systematic exploration of structure-activity relationships.

-

Coordination Chemistry: The nitrogen atoms in 1,7-Naphthyridin-8(7H)-one can coordinate with various metal ions, leading to the formation of metal complexes with potential applications in catalysis or as metallodrugs.

Current Research Trends

Current research involving 1,7-Naphthyridin-8(7H)-one encompasses various aspects, from synthetic methodology development to biological evaluation and structure-based drug design. Notable research trends include:

-

Development of Efficient Synthetic Methods: Ongoing efforts to develop more efficient, scalable, and environmentally friendly synthetic routes to 1,7-Naphthyridin-8(7H)-one and its derivatives.

-

Structure-Activity Relationship Studies: Systematic investigations of how structural modifications affect biological activities, guiding the rational design of more potent and selective compounds.

-

Mechanism of Action Studies: Research aimed at elucidating the mechanisms by which 1,7-Naphthyridin-8(7H)-one derivatives exert their biological effects, providing insights for the development of more effective therapeutic agents.

-

Combination Therapy Approaches: Exploration of the potential of 1,7-Naphthyridin-8(7H)-one derivatives in combination with established drugs to overcome resistance or achieve synergistic therapeutic effects.

These diverse research directions reflect the continuing interest in 1,7-Naphthyridin-8(7H)-one as a valuable compound in both synthetic organic chemistry and medicinal chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume